4-Bromo-2-chloro-1-(trichloromethoxy)benzene

Description

Structural Identity and Classification of 4-Bromo-2-chloro-1-(trichloromethoxy)benzene

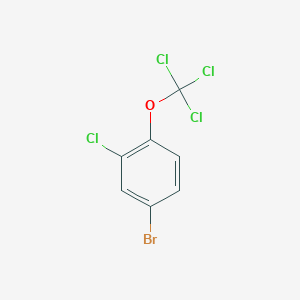

This compound belongs to the class of aryl halides, specifically representing a polyhalogenated aromatic ether compound. The molecular structure consists of a benzene ring bearing three distinct halogenated substituents: a bromine atom at the 4-position, a chlorine atom at the 2-position, and a trichloromethoxy group (-OCCl₃) at the 1-position. This substitution pattern creates a highly electronegative environment around the aromatic ring, significantly influencing the compound's chemical reactivity and physical properties.

The compound exhibits characteristics of both aryl halides and aromatic ethers, as defined by the presence of halogen atoms directly bonded to the benzene ring and an ether linkage through the trichloromethoxy substituent. Aryl halides are distinguished from alkyl halides by the direct attachment of halogen atoms to sp² hybridized carbon atoms of the aromatic ring, which imparts unique reactivity patterns compared to their aliphatic counterparts. The trichloromethoxy group introduces an additional layer of complexity, combining the properties of an ether functional group with the electron-withdrawing effects of three chlorine atoms.

The molecular formula C₇H₃BrCl₄O reflects the high degree of halogenation present in this compound, with a total of five halogen atoms distributed across the structure. This extensive halogenation places the compound within the category of polyhalogenated aromatic hydrocarbons, which are characterized by their environmental persistence and unique chemical properties. The molecular weight of approximately 324.8 grams per mole indicates a relatively dense molecular structure, typical of heavily halogenated organic compounds.

Historical Context of Polyhalogenated Aromatic Compounds

The development and study of polyhalogenated aromatic compounds trace their origins to the mid-19th century when industrial chemistry began producing chlorinated organic materials as byproducts of various manufacturing processes. The first documented synthesis of chlorinated aromatic compounds occurred in 1872, marking the beginning of systematic research into halogenated benzene derivatives. The industrial revolution of the late 1800s and early 1900s accelerated the production and study of these compounds, driven by their utility as synthetic intermediates and their unique chemical properties.

Polyhalogenated aromatic hydrocarbons gained significant attention throughout the 20th century due to their widespread industrial applications and subsequent environmental concerns. These compounds were extensively utilized in various industries, including electrical equipment manufacturing, pesticide production, and chemical synthesis. The persistence of these compounds in the environment became a subject of scientific investigation, particularly following incidents of environmental contamination and health effects observed in industrial settings.

The understanding of halogenated aromatic compounds expanded dramatically during the 1960s and 1970s when researchers began to comprehend their environmental fate and potential biological effects. This period marked a turning point in the regulation and study of polyhalogenated aromatic compounds, leading to more stringent controls on their production and use. The Stockholm Convention on Persistent Organic Pollutants, implemented in 2001, specifically addressed many classes of polyhalogenated aromatic compounds due to their environmental persistence and potential for bioaccumulation.

Research into the chemistry of polyhalogenated aromatic compounds has continued to evolve, with modern studies focusing on their synthetic utility, environmental behavior, and potential applications in specialized chemical processes. The development of analytical techniques has enabled more precise characterization of these compounds, facilitating better understanding of their structure-activity relationships and environmental fate.

Position Within Halogenated Benzene Derivatives

This compound occupies a unique position within the diverse family of halogenated benzene derivatives, distinguished by its mixed halogen substitution pattern and ether functionality. Halogenated benzenes can be classified into several categories based on the type, number, and position of halogen substituents. These include monohalogens, dihalogens, and polyhalogenated derivatives, each exhibiting distinct chemical and physical properties.

The compound represents a sophisticated example of mixed halogenation, incorporating both bromine and chlorine atoms on the benzene ring. This mixed halogenation creates unique electronic effects, as bromine and chlorine differ in their electronegativity and size, leading to asymmetric charge distribution around the aromatic ring. Such mixed halogenated systems often exhibit intermediate properties between their individual halogenated counterparts, making them valuable for specific synthetic applications.

Within the broader classification of aryl halides, this compound exemplifies the complexity achievable through multiple substitution reactions. The presence of the trichloromethoxy group further distinguishes it from simple halogenated benzenes, introducing ether functionality that significantly alters its chemical behavior. This dual nature places the compound at the intersection of aryl halide chemistry and aromatic ether chemistry, enabling unique reactivity patterns not observed in simpler systems.

The compound's structure also relates it to other significant classes of halogenated aromatics, including polychlorinated biphenyls and polychlorinated dibenzodioxins, which share the common feature of extensive chlorination. However, the presence of bromine and the specific substitution pattern of this compound create distinct properties that differentiate it from these well-studied environmental contaminants.

| Compound Class | Halogen Types | Ring Systems | Functional Groups |

|---|---|---|---|

| Simple Aryl Halides | Single halogen type | Single benzene ring | Halogen only |

| Mixed Halogenated Benzenes | Multiple halogen types | Single benzene ring | Halogen only |

| Halogenated Aromatic Ethers | Various halogens | Single benzene ring | Ether functionality |

| Polyhalogenated Aromatics | Multiple halogens | Single or multiple rings | Various functional groups |

Nomenclature Systems and Chemical Identity

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex halogenated aromatic compounds. The compound name reflects the substitution pattern on the benzene ring, with numbering beginning from the carbon bearing the trichloromethoxy group, designated as position 1. The systematic approach ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

The trichloromethoxy group (-OCCl₃) represents a specialized ether functionality derived from trichloromethanol, creating a unique substituent that combines the properties of an ether linkage with the electron-withdrawing effects of three chlorine atoms. This substituent is systematically named as a trichloromethoxy group, indicating the presence of an oxygen atom bonded to a carbon bearing three chlorine atoms. The nomenclature clearly distinguishes this group from similar but distinct substituents such as trichloromethyl (-CCl₃) groups.

Chemical identification systems assign specific registry numbers to ensure precise identification of chemical substances across different databases and regulatory systems. The compound's unique molecular structure and substitution pattern require careful documentation to prevent confusion with related isomers or structural analogs. Database entries typically include multiple identifier systems, including Chemical Abstracts Service registry numbers, International Chemical Identifier strings, and Simplified Molecular Input Line Entry System notations.

The InChI (International Chemical Identifier) system provides a standardized method for representing the compound's molecular structure in a text format that captures all relevant structural information. For this compound, the InChI string encodes the connectivity of all atoms, the positions of substituents, and the stereochemical information necessary for complete structural identification. This systematic approach ensures that the compound can be uniquely identified across different chemical databases and regulatory systems.

| Identifier Type | Example Format | Purpose |

|---|---|---|

| IUPAC Name | This compound | Systematic nomenclature |

| InChI | InChI=1S/C7H3BrCl4O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H | Structure encoding |

| SMILES | BrC1C=C(C=CC=1OC(Cl)(Cl)Cl)Cl | Linear structure notation |

| Molecular Formula | C₇H₃BrCl₄O | Elemental composition |

Properties

IUPAC Name |

4-bromo-2-chloro-1-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl4O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATOLGXJPGXBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Benzene Derivatives

The initial step typically involves halogenation of benzene or a substituted benzene to introduce bromine and chlorine atoms at the desired positions. Common halogenating agents include:

- Bromine (Br2) for bromination.

- Chlorine (Cl2) for chlorination.

These reactions are often catalyzed by Lewis acids such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) to enhance electrophilic aromatic substitution.

| Parameter | Typical Conditions |

|---|---|

| Temperature | 0–50 °C (to control regioselectivity) |

| Catalyst | FeCl3, AlCl3 |

| Solvent | Carbon tetrachloride, chloroform, or other halogenated solvents |

| Reaction time | Several hours depending on scale |

The order of halogenation may be critical to achieve the desired substitution pattern, often starting with chlorination followed by bromination or vice versa, depending on directing effects.

Introduction of the Trichloromethoxy Group

The trichloromethoxy group (-OCCl3) is introduced by reaction of the halogenated benzene intermediate with trichloromethylating agents. These reagents can include:

- Trichloromethyl hypochlorite.

- Chlorinated reagents capable of transferring the trichloromethoxy moiety.

This step often requires controlled conditions to prevent overreaction or decomposition.

| Parameter | Typical Conditions |

|---|---|

| Temperature | 0–25 °C |

| Solvent | Halogenated solvents or ethers |

| Reaction time | 1–4 hours |

| Catalyst or base | Sometimes bases like pyridine to trap HCl |

Purification and Isolation

After synthesis, the crude product is purified by:

- Crystallization from suitable solvents.

- Distillation under reduced pressure.

- Chromatographic techniques for analytical or small-scale preparation.

Purity is confirmed by spectroscopic methods (NMR, IR, MS) and elemental analysis.

Research Findings and Industrial Methods

Industrial synthesis involves multi-step processes starting from readily available benzene derivatives, with careful control of halogenation and trichloromethylation steps to maximize yield and purity.

Research literature indicates that the use of catalysts such as FeCl3 during halogenation improves regioselectivity and reduces side reactions.

The trichloromethoxy group introduction is sensitive to reaction conditions, requiring mild temperatures and inert atmosphere to avoid decomposition.

Safety protocols emphasize handling halogenated intermediates with proper ventilation and protective equipment due to their toxicity and reactivity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1. Halogenation | Br2, Cl2 with FeCl3 or AlCl3, 0–50 °C | Control regioselectivity |

| 2. Trichloromethoxy introduction | Trichloromethylating agent, base (e.g., pyridine), 0–25 °C | Avoid decomposition |

| 3. Purification | Crystallization, distillation, chromatography | Confirm purity by spectroscopy |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-(trichloromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines, often under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-chloro-1-(trichloromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The halogen atoms and the trichloromethoxy group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Bromo-2-chloro-1-(methoxymethoxy)benzene

- Molecular Formula : C₈H₇BrClO₂

- Synthesis: Reacting 4-bromo-2-chlorophenol with methoxymethyl chloride (MOMCl) in the presence of N,N-diisopropylethylamine yields this compound as a colorless oil (99% yield) .

- Key Differences : The methoxymethoxy group (MOM) acts as a protecting group, which can be cleaved under acidic conditions, unlike the stable trifluoromethoxy group.

4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene

- Molecular Formula : C₉H₅BrClO

- Synthesis : Prepared via Pd-catalyzed Suzuki coupling of propargyl bromide with aryl boronic acids. This method enables selective arylation .

- Key Differences : The propargyloxy group introduces orthogonal π-bonds, enhancing reactivity in transition metal-mediated reactions .

4-Bromo-2-chloro-1-(methylsulfanyl)benzene

- Molecular Formula : C₇H₅BrClS

- Synthesis: Not explicitly detailed in the evidence, but sulfur-containing analogs are typically synthesized via nucleophilic substitution or thiol-ene reactions.

- Key Differences : The methylsulfanyl group is less electron-withdrawing than trifluoromethoxy, altering electrophilic substitution patterns .

Physical Properties

*Note: The trifluoromethoxy derivative’s state depends on purity; analogs with smaller substituents (e.g., methoxy) are typically solids.

Chemical Reactivity

- Trifluoromethoxy Group : The -OCF₃ group’s strong electron-withdrawing nature deactivates the ring, directing electrophilic attacks to specific positions. It also enhances stability against hydrolysis .

- Propargyloxy Group : Enables Suzuki cross-coupling reactions, forming biaryl structures critical in pharmaceutical intermediates .

- Methoxymethoxy Group: Offers temporary protection for phenolic hydroxyl groups, with cleavage achievable under mild acidic conditions .

Biological Activity

4-Bromo-2-chloro-1-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores the compound's chemical properties, mechanisms of action, and its effects on various biological systems.

- IUPAC Name : this compound

- CAS Number : 1417567-52-2

- Molecular Formula : C7H2BrCl3O

- Molecular Weight : 292.35 g/mol

The compound features multiple halogen substituents, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The halogen groups can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular proteins.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as a modulator for specific receptors, impacting signaling pathways related to growth and apoptosis.

- Oxidative Stress Induction : The presence of multiple halogens may contribute to the generation of reactive oxygen species (ROS), which can cause oxidative damage in cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that the compound possesses antimicrobial activity against a range of bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism may involve triggering apoptosis through oxidative stress or by disrupting critical cellular pathways.

Data Table: Biological Activities Overview

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of halogenated compounds highlighted that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxicity in Cancer Research : Research involving human cancer cell lines showed that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptotic markers, indicating its potential utility in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-2-chloro-1-(trichloromethoxy)benzene, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via electrophilic aromatic substitution or halogenation of substituted benzene derivatives. Key variables include:

- Reagent stoichiometry : Excess brominating agents (e.g., Br₂/FeBr₃) ensure complete substitution at the 4-position, while controlled chlorination (e.g., Cl₂/AlCl₃) prevents over-halogenation .

- Temperature : Lower temperatures (0–25°C) favor regioselectivity for bromine/chlorine positioning, while higher temperatures risk side reactions like ring degradation .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity and minimize byproducts . Post-synthesis, purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity, as residual moisture (>0.5%) can degrade trichloromethoxy groups .

Q. How can spectroscopic and crystallographic techniques characterize this compound’s structure?

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., deshielded protons adjacent to electron-withdrawing groups like -O-CCl₃).

- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths/angles (e.g., C-Br: ~1.89 Å, C-Cl: ~1.73 Å) and torsional angles of the trichloromethoxy group .

- HPLC-MS : Validates molecular weight (MW: 304.3 g/mol) and detects impurities (e.g., dehalogenated byproducts) .

Q. What are the compound’s key physicochemical properties relevant to experimental design?

- Solubility : Low in water (<0.1 mg/mL) but soluble in organic solvents (e.g., DMSO, THF), necessitating stock solutions in DMSO for biological assays .

- Stability : Degrades under UV light; store in amber vials at –20°C. Moisture-sensitive due to the trichloromethoxy group .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing halogenated analogs be addressed?

Regioselectivity is influenced by:

- Directing effects : The trichloromethoxy group (-O-CCl₃) is strongly electron-withdrawing, directing subsequent electrophilic substitution to the para position. Nitration at the 2-position requires controlled HNO₃/H₂SO₄ mixtures at 0°C to avoid competing meta products .

- Protecting groups : Temporarily masking reactive sites (e.g., using methoxymethoxy groups) enables sequential functionalization .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

- DFT calculations : Model electron density maps to predict sites for nucleophilic attack (e.g., bromine as a leaving group in SNAr reactions) .

- Molecular docking : Simulate binding to enzymes (e.g., urease) to explain observed IC₅₀ values (e.g., 60.2 µg/mL for urease inhibition) and guide structural optimization .

Q. How do structural modifications (e.g., replacing bromine with fluorine) alter bioactivity?

Comparative studies show:

- Halogen size : Bromine’s larger atomic radius increases steric hindrance, reducing binding affinity compared to fluorine in analogs like 4-fluoro-2-chloro derivatives .

- Electronegativity : Fluorine enhances membrane permeability but may reduce electrophilic reactivity in enzyme inhibition .

Data Contradictions and Resolution

Q. Why do reported IC₅₀ values for urease inhibition vary across studies?

Discrepancies arise from:

- Assay conditions : Variations in pH (optimal: 7.4) and temperature (25°C vs. 37°C) alter enzyme kinetics .

- Compound purity : Impurities like 4-bromo-2-chloro derivatives (lacking trichloromethoxy groups) can inflate or suppress activity metrics . Standardization using HPLC-pure samples and triplicate measurements reduces variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.